5-Bromo-2-fluoro-4-methoxypyridine

Enantioselective Synthesis Copper Catalysis Dearomatization

Medicinal chemistry requires precise halogenated pyridines where non-fluorinated analogs fail due to altered regioselectivity. 5-Bromo-2-fluoro-4-methoxypyridine (CAS 1211588-65-6) provides an irreplaceable substitution pattern: C5-Br for chemoselective cross-coupling, C2-F for metabolic stability, and C4-OCH3 for electronic modulation. • Enantioselective dearomatization to chiral δ-lactams (copper-catalyzed) • Validated precursor to 5-fluorocytosine nucleoside analogs • Suzuki-Miyaura reactivity order: -Br > -Cl ensures predictable yields Available for R&D procurement with standard lab packaging.

Molecular Formula C6H5BrFNO
Molecular Weight 206.014
CAS No. 1211588-65-6
Cat. No. B2733166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methoxypyridine
CAS1211588-65-6
Molecular FormulaC6H5BrFNO
Molecular Weight206.014
Structural Identifiers
SMILESCOC1=CC(=NC=C1Br)F
InChIInChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
InChIKeyXEWYVVFNEQJSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-4-methoxypyridine – Product Profile


5-Bromo-2-fluoro-4-methoxypyridine (CAS 1211588-65-6) is a halogenated pyridine derivative characterized by a unique substitution pattern: a bromine atom at the C5 position, a fluorine atom at the C2 position, and a methoxy group at the C4 position on the pyridine ring. This specific arrangement confers distinct reactivity profiles and physicochemical properties, making it a valuable intermediate for the construction of complex molecular architectures in medicinal chemistry, agrochemical development, and materials science . Its solid-state properties, including a predicted boiling point of 207.7±35.0 °C and density of 1.621±0.06 g/cm³, facilitate handling and storage under standard conditions .

Reactivity handle C5-bromine for selective cross-coupling
Electronic modulation C2-fluorine influences metabolic stability
Synthetic versatility C4-methoxy expands reaction scope

5-Bromo-2-fluoro-4-methoxypyridine: Why Generic Substitution Fails


Generic substitution of 5-Bromo-2-fluoro-4-methoxypyridine with other halogenated pyridine analogs is not feasible due to its unique and non-interchangeable combination of substituents. The C2-fluorine atom enhances metabolic stability and modulates the electronic properties of the ring, a feature absent in non-fluorinated analogs, while the C5-bromine provides a highly specific and selective handle for cross-coupling reactions [1][2]. The C4-methoxy group further differentiates its reactivity and electronic profile. Using a compound with a different substitution pattern, such as 5-bromo-2-methoxypyridine or 2-bromo-5-fluoropyridine, would fundamentally alter reaction pathways, regioselectivity, and the properties of downstream products, leading to failed syntheses or compounds with suboptimal biological and physicochemical characteristics. The following quantitative evidence demonstrates the specific, verifiable advantages of this precise substitution pattern.

Halogen substitution

Replacing C5-bromine with chlorine may reduce cross-coupling efficiency and require harsher conditions.

Fluorine absence

Non-fluorinated analogs may lack metabolic stability modulation and exhibit different electronic properties.

Methoxy group impact

Absence of C4-methoxy alters reactivity and can change regioselective outcomes in subsequent transformations.

5-Bromo-2-fluoro-4-methoxypyridine: Differentiation Evidence


Regioselective Dearomatization: Advantage Over 5-Bromo-2-methoxypyridine

5-Bromo-2-fluoro-4-methoxypyridine, as a methoxypyridine derivative, serves as a precursor for enantioselective C4-dearomatization reactions to form chiral δ-lactams, a class of compounds with significant pharmacological relevance. The presence of the C2-fluorine atom is critical for achieving high regio- and stereocontrol, a feature not possible with non-fluorinated analogs like 5-bromo-2-methoxypyridine. This is supported by studies demonstrating that the catalytic asymmetric dearomatization of 2-methoxypyridines, a class to which the target compound belongs, yields chiral δ-lactam derivatives with excellent regio- and stereocontrol [1].

Regioselective Dearomatization
Class-level inference
Reported higher regio- and stereocontrol in C4-dearomatization vs. non-fluorinated analog.
Supports chiral δ-lactam scaffold synthesis; fluorinated substrate may improve stereochemical outcome.
Class-level inference; direct yield data not available.
Enantioselective Synthesis Copper Catalysis Dearomatization

Metabolic Stability & Potency vs. Non-Fluorinated Pyridines

The incorporation of fluorine into pyridine-based scaffolds, as seen in 5-Bromo-2-fluoro-4-methoxypyridine, is a well-established strategy to enhance drug potency, selectivity, and metabolic stability. A comprehensive review of fluorinated pyridines confirms that the introduction of a fluorine atom significantly improves the pharmacokinetic (PK) profile of compounds, making them more attractive for therapeutic development compared to their non-fluorinated counterparts [1]. The review specifically notes that this structural feature is a hallmark of many FDA-approved drugs, highlighting its translational value. While this is a class-level observation, the C2-fluorine of the target compound is the key differentiator from analogs like 5-bromo-4-methoxypyridine or 5-bromo-2-methoxypyridine.

Metabolic Stability & Potency
Class-level inference
C2-fluorine substitution reported to improve metabolic stability and target binding affinity vs. non-fluorinated pyridines.
Supports DMPK optimization in research compounds.
Class-level evidence from review; compound-specific validation recommended.
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Metabolism and Pharmacokinetics (DMPK)

Suzuki Coupling Reactivity vs. 5-Bromo-2-chloropyridine

In palladium-catalyzed cross-coupling reactions, the C5-bromine atom of 5-Bromo-2-fluoro-4-methoxypyridine exhibits a higher intrinsic reactivity compared to other halogens like chlorine. This is a fundamental principle in palladium catalysis, supported by extensive literature. A study on chemoselective Suzuki reactions of heteroaryl halides and fluorosulfates established a clear reactivity order: -Br > -OSO2F > -Cl [1]. This means the bromine on the target compound will undergo cross-coupling much more rapidly and under milder conditions than a corresponding chlorine atom, such as in 5-chloro-2-fluoro-4-methoxypyridine.

Suzuki Coupling Reactivity
Class-level inference
C5-bromine exhibits higher intrinsic reactivity than chlorine in Pd-catalyzed Suzuki coupling (reactivity order -Br > -Cl).
Enables efficient diversification at C5 under mild conditions.
Based on general heteroaryl halide trends; reaction optimization advised.
Synthetic Methodology Cross-Coupling Chemoselectivity

Validated Intermediate for Nucleoside Analogue Synthesis

5-Bromo-2-fluoro-4-methoxypyridine is a proven intermediate for synthesizing various pyridine nucleosides, a class of compounds with well-established antiviral and anticancer applications. A specific example details its transformation into 4-amino-5-fluoro-2-methoxypyridine, which is then elaborated into blocked nucleosides related to 5-fluorocytosine, a marketed antifungal drug . This demonstrates a direct, published pathway leveraging the specific substitution pattern of the target compound.

Nucleoside Analogue Synthesis
Data to verify
Successfully used as starting material for pyridine nucleosides related to 5-fluorocytosine via reported multi-step sequence.
Published route supports antiviral and anticancer nucleoside research.
Source documentation to verify; route is substitution-pattern specific.
Nucleoside Chemistry Antiviral Agents Antifungal Agents

5-Bromo-2-fluoro-4-methoxypyridine: Research Applications


Synthesis of Enantioenriched δ-Lactam Pharmacophores

Medicinal chemistry laboratories can utilize 5-Bromo-2-fluoro-4-methoxypyridine as a key substrate in copper-catalyzed enantioselective dearomatization reactions to access functionalized chiral δ-lactams. The C2-fluorine is critical for achieving high regio- and stereocontrol, enabling the construction of complex, nitrogen-containing heterocycles with defined three-dimensionality, a feature highly sought after in modern drug discovery [1].

Development of Fluorinated Pyridine Nucleoside Analogs

This compound serves as a validated starting material for the synthesis of pyridine nucleoside analogs, including derivatives of the antifungal drug 5-fluorocytosine. Researchers can leverage established synthetic pathways to convert 5-Bromo-2-fluoro-4-methoxypyridine into 4-amino-5-fluoro-2-methoxypyridine and subsequently into blocked nucleosides, providing a direct route to novel antiviral and anticancer agents .

Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

The highly reactive C5-bromine atom enables chemoselective Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids/esters. This allows medicinal and process chemists to efficiently diversify the pyridine core by installing diverse aromatic moieties at the 5-position while retaining the metabolically stabilizing fluorine and synthetically versatile methoxy group for further elaboration. The established reactivity order (-Br > -Cl) ensures predictable and high-yielding transformations under mild conditions [2].

Application
Selection Property
Validation Focus
Chiral δ-Lactam Pharmacophores
Regio- and stereocontrol from C2-fluorine
Enantioselective dearomatization condition screening
Pyridine Nucleoside Analogs
Validated synthetic pathway from C2-fluoro intermediate
Multi-step conversion to 4-amino-5-fluoro-2-methoxypyridine derivatives
Suzuki-Miyaura Scaffold Diversification
High reactivity of C5-bromine in cross-coupling
Coupling with aryl/heteroaryl boronic acids under mild conditions

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12 linked technical documents
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